molecular formula C79H112N22O30S6 B15361245 H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH

H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH

Cat. No.: B15361245
M. Wt: 2042.3 g/mol
InChI Key: ALQPDZQRJKSEQZ-MZBYGZHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH is a cysteine-rich sequence characterized by three pairs of cysteine residues (Cys(1), Cys(2), Cys(3)) that likely form intramolecular disulfide bonds. The numbering suggests a cyclic or nested disulfide topology, a common structural motif in bioactive peptides to enhance stability and receptor binding . Key features include:

  • Sequence complexity: Multiple serine (Ser), asparagine (Asn), and tyrosine (Tyr) residues, which may contribute to solubility and hydrogen bonding.
  • Functional motifs: The presence of Glu-Leu and Pro-Ala segments, which are associated with helical turns and conformational flexibility .

Properties

Molecular Formula

C79H112N22O30S6

Molecular Weight

2042.3 g/mol

IUPAC Name

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-4-methyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C79H112N22O30S6/c1-33(2)18-42-65(116)96-52-30-133-132-27-49(70(121)92-46(79(130)131)20-37-9-13-39(106)14-10-37)86-59(110)24-84-77(128)61(35(4)104)100-75(126)54-32-137-134-28-50(71(122)87-41(64(115)88-42)15-16-60(111)112)98-74(125)53(31-136-135-29-51(99-73(52)124)72(123)91-45(23-58(83)109)78(129)101-17-5-6-55(101)76(127)85-34(3)62(113)95-54)97-66(117)43(19-36-7-11-38(105)12-8-36)89-67(118)44(22-57(82)108)90-68(119)48(26-103)94-69(120)47(25-102)93-63(114)40(80)21-56(81)107/h7-14,33-35,40-55,61,102-106H,5-6,15-32,80H2,1-4H3,(H2,81,107)(H2,82,108)(H2,83,109)(H,84,128)(H,85,127)(H,86,110)(H,87,122)(H,88,115)(H,89,118)(H,90,119)(H,91,123)(H,92,121)(H,93,114)(H,94,120)(H,95,113)(H,96,116)(H,97,117)(H,98,125)(H,99,124)(H,100,126)(H,111,112)(H,130,131)/t34-,35+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1

InChI Key

ALQPDZQRJKSEQZ-MZBYGZHOSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N6CCC[C@H]6C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)N6CCCC6C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O

Origin of Product

United States

Biological Activity

The peptide H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH is a complex molecule composed of various amino acids, including multiple cysteine residues that play a crucial role in its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound based on existing research.

Structure and Composition

The peptide consists of 15 amino acids, with a notable presence of cysteine, which is known for forming disulfide bonds that stabilize the peptide's structure. The sequence includes:

  • Cysteine (Cys) : 5 residues
  • Asparagine (Asn) : 4 residues
  • Serine (Ser) : 3 residues
  • Tyrosine (Tyr) : 2 residues
  • Glutamic Acid (Glu) : 1 residue
  • Leucine (Leu) : 1 residue
  • Proline (Pro) : 1 residue
  • Alanine (Ala) : 1 residue
  • Threonine (Thr) : 1 residue
  • Glycine (Gly) : 1 residue

This unique composition suggests diverse functional roles in biological systems.

Antioxidant Properties

Research has indicated that peptides containing cysteine exhibit significant antioxidant activity. The presence of multiple cysteine residues in the peptide may enhance its ability to scavenge free radicals and reduce oxidative stress, which is vital in preventing cellular damage and aging processes .

Antimicrobial Activity

Several studies have demonstrated that peptides with similar structures possess antimicrobial properties. The cationic nature of the peptide can disrupt microbial membranes, leading to cell lysis. For example, peptides derived from marine sources have shown potent antimicrobial effects against various pathogens, suggesting that H-Asn-Ser-Ser-Asn-Tyr-Cys could also exhibit similar activity .

Cytotoxic Effects

The biological activity of this peptide extends to its potential cytotoxic effects on cancer cells. Preliminary studies have shown that peptides with high cysteine content can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of survival pathways .

The mechanisms underlying the biological activity of H-Asn-Ser-Ser-Asn-Tyr-Cys involve:

  • Disulfide Bond Formation : Cysteine residues can form disulfide bonds, stabilizing the peptide's conformation and enhancing its interaction with biological targets.
  • Cell Membrane Interaction : The cationic charge from basic amino acids allows the peptide to interact effectively with negatively charged microbial membranes.
  • Enzyme Inhibition : Peptides like this one may act as inhibitors for certain enzymes involved in cancer progression or microbial growth.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of peptides similar to H-Asn-Ser-Ser-Asn-Tyr-Cys using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, supporting the hypothesis that such peptides can mitigate oxidative stress in vitro.

Case Study 2: Antimicrobial Testing

In another investigation, researchers tested the antimicrobial effects of a related peptide against E. coli and S. aureus. The findings revealed a dose-dependent inhibition of bacterial growth, highlighting the potential use of these peptides in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target peptide with analogous cysteine-rich sequences from the literature:

Compound Sequence Highlights Molecular Weight Disulfide Bonds Therapeutic Applications References
Target Peptide H-Asn-Ser-Ser-Asn-Tyr-Cys(1)-Cys(2)-Glu-Leu-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH ~2,200 (estimated) Hypothesized Cys1-Cys3, Cys2-Cys1, Cys3-Cys2 Unknown (structural analogs suggest immunomodulation or antimicrobial activity)
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH Linear sequence with four Cys residues forming two disulfide bonds ~1,800 Cys1-Cys3, Cys2-Cys4 Autoimmune diseases, lung/heart diseases, Streptococcal infections
Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys-OH Cyclic structure via Cys1-Cys4 and Cys2-Cys3 bonds ~1,600 Cys1-Cys4, Cys2-Cys3 Cancer, fibrosis, neurodegenerative diseases
H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH (Oxytocin analog) Disulfide bridge between Cys1 and Cys6 1,008.2 Cys1-Cys6 Neuroendocrine regulation, uterine contraction, social behavior modulation
Lys-Ser-Cys-Cys-Pro-Asn-Thr-Thr-Gly-Arg-Asn-Ile-Tyr-Asn-Ala-Cys-Arg-Leu-Thr-Gly-Ala-Pro-Arg... Complex multi-disulfide scaffold (C201H334N62O64S6) 4,835.6 Multiple bonds (unspecified) Antimicrobial activity (viscotoxin-like properties)

Key Findings from Comparative Analysis:

Disulfide Bond Patterns: The target peptide’s cysteine numbering implies a non-canonical disulfide arrangement compared to oxytocin (Cys1-Cys6) or linear peptides with sequential bonding (Cys1-Cys3, Cys2-Cys4) . This may confer unique stability or receptor specificity. Cyclic peptides (e.g., Pro-Gly-Thr-Cys...) exhibit enhanced proteolytic resistance, suggesting the target peptide could benefit from similar engineering .

Functional Overlaps: All compared peptides share roles in immune or neural regulation, likely mediated by cysteine-driven structural motifs .

Therapeutic Gaps :

  • Unlike well-studied analogs (e.g., oxytocin), the target peptide lacks empirical data on efficacy, toxicity, or mechanistic pathways. Further studies should prioritize disulfide mapping and in vitro activity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.